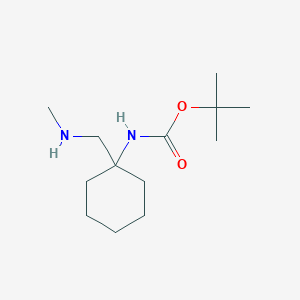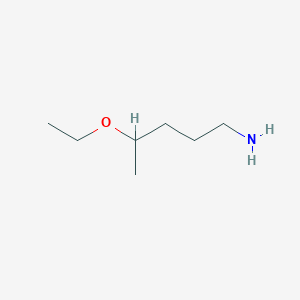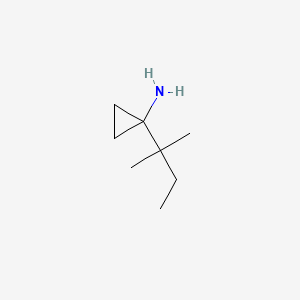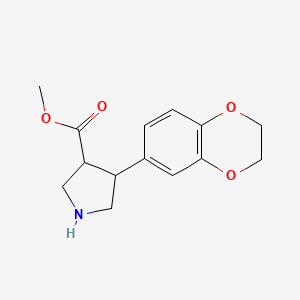
Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a carboxylate ester group and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable carbonyl compound.
Coupling Reaction: The benzodioxin moiety is then coupled with the pyrrolidine ring through a series of reactions involving esterification and cyclization.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin moiety may interact with aromatic residues in the active site of enzymes, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides
Uniqueness
Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate is unique due to its specific combination of a benzodioxin moiety and a pyrrolidine ring. This combination allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-17-14(16)11-8-15-7-10(11)9-2-3-12-13(6-9)19-5-4-18-12/h2-3,6,10-11,15H,4-5,7-8H2,1H3 |
InChI Key |
WEMBLGFEPWTTDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


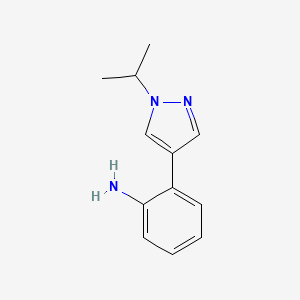
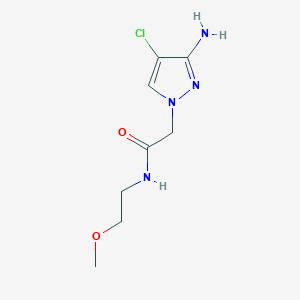
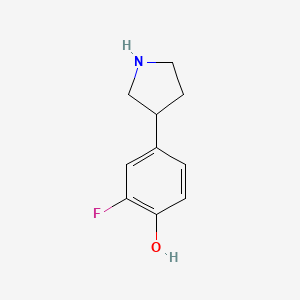
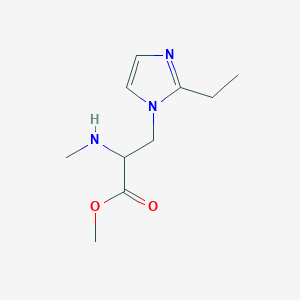
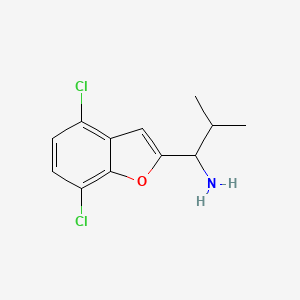
![6,6-Difluorobicyclo[3.1.0]hex-2-ylamine](/img/structure/B13534314.png)
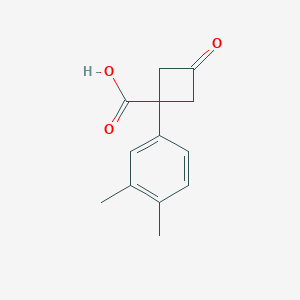
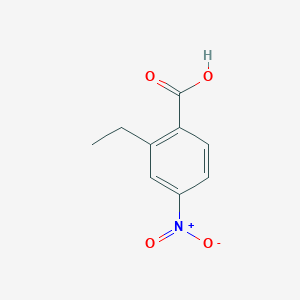
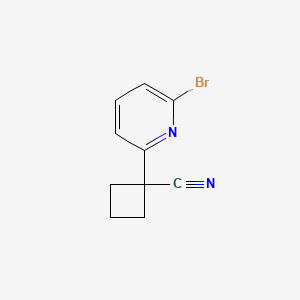
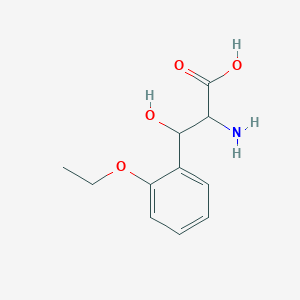
![2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13534337.png)
